1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine
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Overview
Description
1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with phenylacetylene to form 2-(2-chlorophenyl)-1-phenylethenyl. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ammonia in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chlorophenyl)-1-phenylethyl]pyrrolidine
- 1-[2-(2-Bromophenyl)-1-phenylethenyl]pyrrolidine
- 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine
Uniqueness
1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry and material science research.
Properties
CAS No. |
912339-26-5 |
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Molecular Formula |
C18H18ClN |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18ClN/c19-17-11-5-4-10-16(17)14-18(20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
ARJNEVRRRBIEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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